1-(Oxolan-3-ylmethyl)piperazine
Description
1-(Oxolan-3-ylmethyl)piperazine is a chemical compound with the molecular formula C9H18N2O. It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)piperazine . This compound features a piperazine ring substituted with an oxolane (tetrahydrofuran) group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWVSDVQRSJADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxolan-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(Oxolan-3-ylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is employed in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(Oxolan-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of an oxolane group.
1-(2-Methoxyethyl)piperazine: This compound has a methoxyethyl group in place of the oxolane group.
1-(2-Chloroethyl)piperazine: This compound contains a chloroethyl group instead of the oxolane group.
The uniqueness of this compound lies in its oxolane substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Biological Activity
Overview
1-(Oxolan-3-ylmethyl)piperazine is a piperazine derivative with the molecular formula C9H18N2O, also known as 1-(tetrahydro-3-furanylmethyl)piperazine. This compound has garnered attention for its potential biological activities due to its structural similarities with other piperazine derivatives, which are known to exhibit a wide range of pharmacological effects.
This compound is believed to interact with various biological targets, particularly GABA receptors. The mechanism of action involves binding to these receptors, which are crucial in the modulation of neurotransmission and muscle control. This interaction can lead to significant physiological effects, including potential paralysis of parasites, thereby facilitating their expulsion from the host organism.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research indicates that piperazine derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antiparasitic Effects : The compound's ability to bind to GABA receptors suggests potential use in treating parasitic infections by disrupting the neuromuscular function of parasites.
- Neuropharmacological Effects : Similar compounds have been linked to neuropharmacological activities, including anxiolytic and antidepressant effects, which may be relevant for developing new therapeutic agents .
Table 1: Summary of Biological Activities
Research Insights
Recent studies have highlighted the significance of structural modifications in piperazine derivatives to enhance their biological activity. For instance, modifications at the N-1 and N-4 positions of the piperazine scaffold have shown promise in improving efficacy and reducing side effects associated with existing drugs .
One notable study demonstrated that specific analogs of piperazine exhibited enhanced anticancer activity compared to their parent compounds. This underscores the importance of exploring diverse structural modifications in the development of new therapeutic agents based on the piperazine framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
